Benzylamine
Overview
Description
Benzylamine, a significant chemical compound, finds application in diverse fields such as the synthesis of motion-sickness treatments, anticonvulsants, dyeing textiles, and as a precursor for high-energy propellants like CL-20. It is a subject of interest due to its extensive use and the pursuit of environmentally friendly production methods (Pandey et al., 2021).
Synthesis Analysis
The synthesis of benzylamine has been explored through various methods. A novel approach involves a four-step biosynthetic pathway from cellular phenylpyruvate using enzymes from different sources, producing benzylamine in E. coli (Pandey et al., 2021). Other methods include the direct amination of benzyl alcohols using a homogeneous iron complex, showcasing the versatility of this methodology in synthesizing various substituted benzylamines (Yan et al., 2016).
Molecular Structure Analysis
The molecular structure of benzylamine has been studied through crystallography, revealing complex formations with organic acids and various salts. These studies have elucidated the strong charge-assisted NH⋯O hydrogen bond formation and other nonbonding interactions contributing to the stabilization and expansion of the high-dimensional framework structures (Wen et al., 2017), (Jin et al., 2013).
Chemical Reactions and Properties
Benzylamine undergoes various chemical reactions, such as oxidative coupling to imines by molecular oxygen in the presence of cobalt(II) catalysts. These reactions demonstrate selectivity and high turnover numbers, contributing to the efficient synthesis of imines (Zhao et al., 2014).
Physical Properties Analysis
The physical properties of benzylamine, especially in relation to its interactions and crystal formations with other compounds, have been extensively studied. These properties are influenced by various non-covalent interactions and hydrogen bonding in the crystal packing (Wen et al., 2017), (Jin et al., 2013).
Chemical Properties Analysis
Benzylamine's chemical properties are characterized by its ability to participate in various reactions and its role in the formation of complex molecular structures. Its reactivity and interactions with different chemical entities underscore its utility in diverse chemical syntheses and applications (Zhao et al., 2014).
Scientific Research Applications
Chemical Synthesis and Industry : Benzylamines are used as alkylating agents to produce phenylacetonitriles, which can be further reduced to phenethylamines. This process has implications in organic synthesis (Short, Dunnigan, & Ours, 1973). Additionally, oxidative reactions of benzylamines have significantly advanced the synthesis of N-heterocycles, offering potential applications in pharmaceuticals and chemical industries (Tashrifi et al., 2021).
Pharmaceutical and Medical Applications : Chronic administration of benzylamine can improve glucose tolerance, reduce body weight gain, and lower circulating cholesterol in high-fat diet-fed mice, suggesting its potential in treating metabolic syndrome (Iffiú-Soltész et al., 2010). Benzylamine alone also improves glucose tolerance in rabbits and mice, likely through glucose uptake stimulation in insulin-sensitive tissues (Iglesias-Osma et al., 2004). Furthermore, 2-acetyl-benzylamine from Adhatoda vasica L. leaves exhibits significant anticancer properties against leukemia cells (Balachandran et al., 2017).
Agricultural Applications : N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine has potential as a new selective postemergent herbicide for weed control in winter oilseed rape, with low mammalian toxicity and a favorable environmental profile (Wu, Cheng, & Lu, 2006).
Energy and Material Science : Benzylamine-modified organolead halide perovskites enable the creation of high-efficiency and air-stable photovoltaic cells, boasting a champion efficiency of 19.2% and showing no degradation after more than 2800 hours of air exposure (Wang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYLAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3287-99-8 (hydrochloride) | |
Record name | Benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100469 | |
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DSSTOX Substance ID |
DTXSID5021839 | |
Record name | Benzylamine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | BENZYLAMINE | |
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Record name | Benzenemethanamine | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | BENZYLAMINE | |
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Boiling Point |
364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
Record name | BENZYLAMINE | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
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Record name | BENZYLAMINE | |
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Flash Point |
168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
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Record name | BENZYLAMINE | |
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Solubility |
Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |
Record name | Benzylamine | |
Source | DrugBank | |
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Record name | Benzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
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Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |
Record name | BENZYLAMINE | |
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Record name | Benzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
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Record name | BENZYLAMINE | |
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Vapor Pressure |
0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |
Record name | Benzylamine | |
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Record name | Benzylamine | |
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Record name | BENZYLAMINE | |
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Mechanism of Action |
Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation., Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/. | |
Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
Benzylamine | |
Color/Form |
Colorless liquid, Light amber liquid | |
CAS RN |
100-46-9 | |
Record name | BENZYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
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URL | https://www.drugbank.ca/drugs/DB02464 | |
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Record name | BENZYLAMINE | |
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Record name | Benzenemethanamine | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
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Record name | BENZYLAMINE | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (USCG, 1999), 10 °C | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.